molecular formula C6H5ClO4 B1236452 (E,E)-3-chloromuconic acid

(E,E)-3-chloromuconic acid

Cat. No. B1236452
M. Wt: 176.55 g/mol
InChI Key: ICMVYBXQDUXEEE-MVJNYCIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E,E)-3-chloromuconic acid is a 3-chloromuconic acid. It derives from a cis,trans-muconic acid.

Scientific Research Applications

Biodegradation and Environmental Remediation

  • A study on a Pseudomonad capable of degrading 3-chlorobenzoate identified the enzymatic pathways involved in breaking down chlorinated aromatic compounds, which included the transformation of 3-chlorobenzoate to chloromuconic acids. This suggests a potential application of (E,E)-3-chloromuconic acid in bioremediation processes, where specific bacterial strains could be employed to detoxify environments contaminated with chlorinated organic pollutants (Dorn et al., 2004).

Advanced Oxidation Processes

  • In the context of water treatment, the oxidative decomposition of 2,4-dichlorophenoxyacetic acid was examined using electron beam treatment and ozonation. Although the study primarily focused on a different chlorinated compound, the methodologies employed can be applicable to the degradation of (E,E)-3-chloromuconic acid, offering insights into advanced oxidation processes for the removal of such pollutants from water sources (Drzewicz et al., 2004).

Coupled Photocatalytic-Biological Treatment

  • Research on the effect of substrate characteristics on microbial community structure and function in water treatment highlighted the role of compounds like 2-chloromuconic acid, which is structurally related to (E,E)-3-chloromuconic acid. This study suggests that understanding the transformation products of chlorinated compounds under photocatalytic conditions can help optimize biological treatment processes, enhancing the efficiency of removing such contaminants from wastewater (Marsolek & Rittmann, 2016).

Yeast Metabolism of Chlorophenols

  • Candida maltosa, a yeast known for phenol assimilation, was found to degrade monochlorophenols, converting them into compounds such as cis,cis-2-chloromuconic acid. This pathway provides insights into the microbial metabolism of chlorinated phenols and potentially (E,E)-3-chloromuconic acid, emphasizing the role of such microorganisms in environmental detoxification and the natural degradation processes of chlorinated organic compounds (Polnisch et al., 2004).

properties

Product Name

(E,E)-3-chloromuconic acid

Molecular Formula

C6H5ClO4

Molecular Weight

176.55 g/mol

IUPAC Name

(2E,4E)-3-chlorohexa-2,4-dienedioic acid

InChI

InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1+,4-3+

InChI Key

ICMVYBXQDUXEEE-MVJNYCIBSA-N

Isomeric SMILES

C(=C/C(=O)O)\C(=C/C(=O)O)\Cl

Canonical SMILES

C(=CC(=O)O)C(=CC(=O)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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